molecular formula C12H19NO3S B568043 (S)-2-Methylpyrrolidine 4-methylbenzenesulfonate CAS No. 1212353-38-2

(S)-2-Methylpyrrolidine 4-methylbenzenesulfonate

Cat. No. B568043
M. Wt: 257.348
InChI Key: ZXYDRZKLQBDQTN-ZSCHJXSPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Methylpyrrolidine 4-methylbenzenesulfonate, also known as MMPMS, is a chiral sulfonate salt that has been widely used in the fields of medicinal chemistry and synthetic organic chemistry. It is a white solid with a melting point of 208-210°C and is soluble in water and methanol. MMPMS has been used as a reagent in the synthesis of various chiral molecules, as well as in the production of pharmaceuticals and other compounds. In addition, it has been used in the preparation of a wide range of organic compounds, including pharmaceuticals, and has been found to be useful in the development of new drugs.

Scientific Research Applications

Photocatalysis and Environmental Applications

Recent studies have explored the utility of sulfonate derivatives, similar to "(S)-2-Methylpyrrolidine 4-methylbenzenesulfonate," in environmental applications, particularly in photocatalysis. Sulfonate groups play a pivotal role in the design of photocatalytic materials due to their ability to enhance the adsorption and degradation of organic pollutants. For instance, TiO2/porous adsorbents modified with sulfonate groups have shown increased efficiency in removing contaminants from water and air through enhanced photocatalytic activity (MiarAlipour et al., 2018). This application underscores the importance of sulfonate derivatives in developing advanced materials for environmental remediation.

Analytical Chemistry and Antioxidant Activity Determination

In analytical chemistry, sulfonate compounds, akin to "(S)-2-Methylpyrrolidine 4-methylbenzenesulfonate," are employed in methodologies for determining antioxidant activity. These compounds often serve as standards or reactants in assays designed to evaluate the antioxidant capacity of various substances. The presence of the sulfonate group contributes to the stability and reactivity of these compounds, making them suitable for use in complex analytical methods (Munteanu & Apetrei, 2021). The application of sulfonate derivatives in antioxidant activity assays highlights their significance in research aimed at understanding the antioxidative properties of materials.

Sulfonamide-Based Medicinal Chemistry

Although the direct application of "(S)-2-Methylpyrrolidine 4-methylbenzenesulfonate" in medicinal chemistry was not found in the available literature, sulfonamide derivatives, in general, have been extensively studied for their therapeutic potential. Research in this domain emphasizes the structural modifications of sulfonamide derivatives to develop new antimicrobial, anticancer, and anti-inflammatory agents. These studies showcase the broad spectrum of bioactivities that sulfonamide derivatives can exhibit, underscoring their importance in the discovery of new drugs and therapeutic agents (Shichao et al., 2016). This perspective highlights the potential of sulfonamide derivatives, including those related to "(S)-2-Methylpyrrolidine 4-methylbenzenesulfonate," in contributing to the advancement of medicinal chemistry.

properties

IUPAC Name

4-methylbenzenesulfonic acid;(2S)-2-methylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.C5H11N/c1-6-2-4-7(5-3-6)11(8,9)10;1-5-3-2-4-6-5/h2-5H,1H3,(H,8,9,10);5-6H,2-4H2,1H3/t;5-/m.0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXYDRZKLQBDQTN-ZSCHJXSPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN1.CC1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCCN1.CC1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70656937
Record name 4-Methylbenzene-1-sulfonic acid--(2S)-2-methylpyrrolidine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Methylpyrrolidine 4-methylbenzenesulfonate

CAS RN

1212353-38-2
Record name 4-Methylbenzene-1-sulfonic acid--(2S)-2-methylpyrrolidine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.